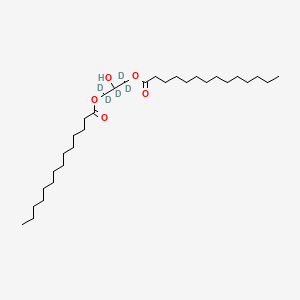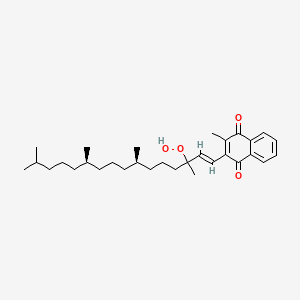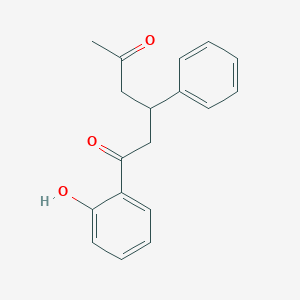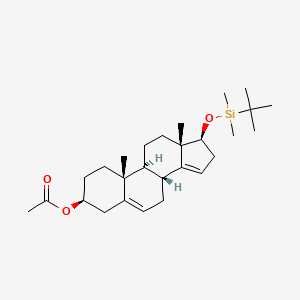![molecular formula C20H15N7O2S B13842164 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide CAS No. 1454653-92-9](/img/structure/B13842164.png)
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a triazolo-pyrazine ring system, and an amino group attached to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.
准备方法
The synthesis of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline and triazolo-pyrazine intermediates. These intermediates are then coupled through nucleophilic substitution reactions.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where different nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
科学研究应用
3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer agent and for other therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
作用机制
The mechanism of action of 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and triazolo-pyrazine moieties are known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant activity against bacterial DNA gyrase and topoisomerase IV .
相似化合物的比较
Similar compounds include other quinoline and triazolo-pyrazine derivatives. Compared to these compounds, 3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide is unique due to its combined structural features, which enhance its biological activity. Some similar compounds are:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: Exhibiting significant antibacterial activity.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities .
属性
CAS 编号 |
1454653-92-9 |
|---|---|
分子式 |
C20H15N7O2S |
分子量 |
417.4 g/mol |
IUPAC 名称 |
3-[(5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O2S/c21-30(28,29)16-6-3-5-15(9-16)24-20-25-19-12-22-11-18(27(19)26-20)14-8-13-4-1-2-7-17(13)23-10-14/h1-12H,(H,24,26)(H2,21,28,29) |
InChI 键 |
SSWQLXQZIWRWDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)NC5=CC(=CC=C5)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)








![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
